

Spectroscopic data for 4-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybenzenesulfonamide

Cat. No.: B074421

[Get Quote](#)

Spectroscopic Data for 4-Hydroxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxybenzenesulfonamide** (also known as 4-sulfamoylphenol), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring this data are also provided, along with graphical representations of the analytical workflow and data interpretation logic.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Hydroxybenzenesulfonamide**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented here is for spectra typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆). Aromatic protons of sulfonamide derivatives

generally show signals in the region between 6.51 and 7.70 ppm, while the proton of the sulfonamide $-\text{SO}_2\text{NH}-$ group appears as a singlet between 8.78 and 10.15 ppm.[1] The aromatic carbons of such derivatives exhibit signals in the region between 111.83 and 160.11 ppm.[1]

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6	Doublet	Value not available	Ar-H (ortho to $-\text{SO}_2\text{NH}_2$)
~6.9	Doublet	Value not available	Ar-H (ortho to -OH)
~9.8	Singlet	-	Ar-OH
~7.2	Singlet	-	$-\text{SO}_2\text{NH}_2$

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~159	C-OH
~135	C- SO_2NH_2
~128	CH (ortho to $-\text{SO}_2\text{NH}_2$)
~115	CH (ortho to -OH)

Note: Specific, experimentally verified high-resolution peak data with coupling constants were not available in the searched literature. The presented data is an educated estimation based on typical chemical shifts for similar structures.

Table 2: IR Spectroscopic Data (KBr Pellet)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For solid samples like **4-Hydroxybenzenesulfonamide**, the KBr pellet method is a common sample preparation technique.[2] The characteristic asymmetric and symmetric

stretching vibrations for the SO_2 group in sulfonamides appear in the ranges of 1320–1310 cm^{-1} and 1155–1143 cm^{-1} , respectively. The S-N stretching vibration is typically observed in the region of 914–895 cm^{-1} .^[1]

Wavenumber (cm^{-1})	Intensity	Assignment
~3450	Strong, Broad	O-H stretch (phenolic)
~3350, ~3250	Strong	N-H stretch (sulfonamide)
~1600, ~1500	Medium-Strong	C=C stretch (aromatic)
~1320	Strong	SO_2 asymmetric stretch
~1150	Strong	SO_2 symmetric stretch
~900	Medium	S-N stretch
~830	Strong	C-H out-of-plane bend (para-substituted)

Note: This is a representative peak list based on characteristic functional group absorptions for sulfonamides and phenols. Specific peak values may vary slightly.

Table 3: Mass Spectrometry Data (GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The gas chromatography-mass spectrometry (GC-MS) data for **4-Hydroxybenzenesulfonamide** reveals a molecular ion peak and several key fragment ions.^[2] The fragmentation of aromatic sulfonamides can involve the loss of SO_2 .^[3]

m/z (Mass-to-Charge Ratio)	Relative Intensity	Proposed Fragment
173	Moderate	$[\text{M}]^+$ (Molecular Ion)
157	High	$[\text{M} - \text{NH}_2]^+$
93	High	$[\text{M} - \text{SO}_2\text{NH}_2]^+$ (phenolic fragment)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of dry **4-Hydroxybenzenesulfonamide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition (^1H and ^{13}C NMR):
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of dry **4-Hydroxybenzenesulfonamide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

- Place a portion of the powder into a pellet press die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the spectrometer's sample holder.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} . Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **4-Hydroxybenzenesulfonamide** in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the gas chromatograph.
 - The compound will be separated on the GC column and subsequently introduced into the mass spectrometer.
 - The mass spectrometer will ionize the sample (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **4-Hydroxybenzenesulfonamide**.

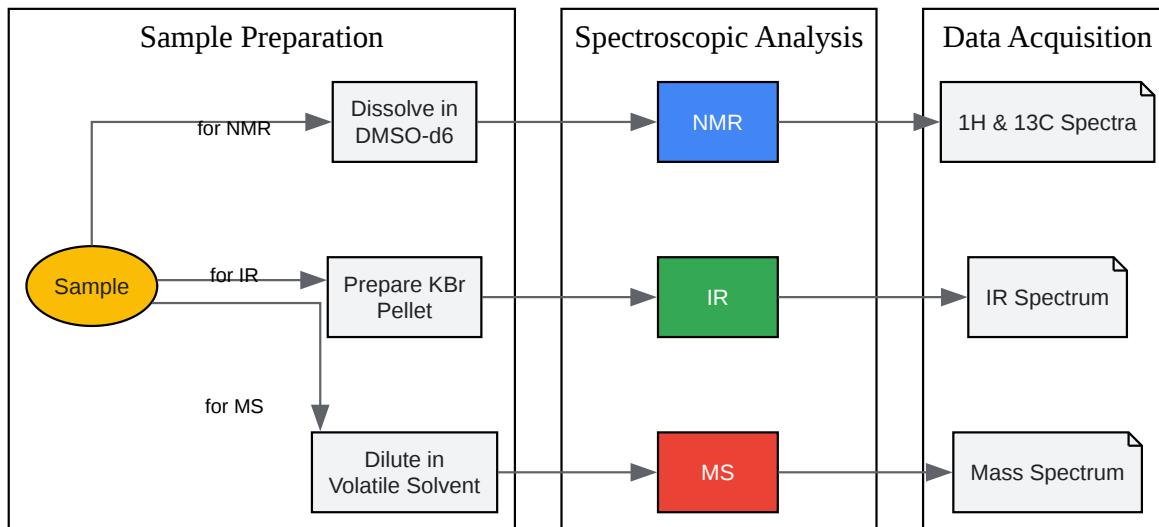

[Click to download full resolution via product page](#)

Figure 1. Workflow for Spectroscopic Analysis of **4-Hydroxybenzenesulfonamide**.

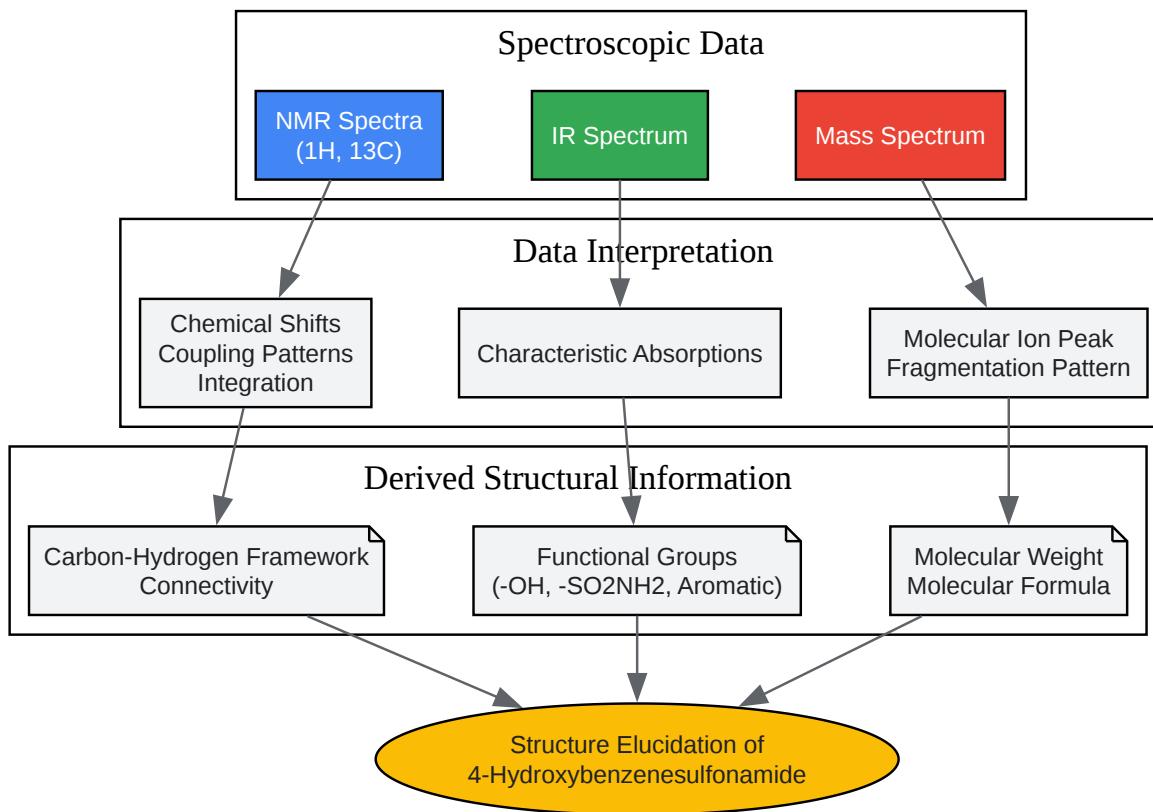

[Click to download full resolution via product page](#)

Figure 2. Logical Flow of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. p-Hydroxybenzenesulfonamide | C6H7NO3S | CID 74093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic data for 4-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074421#spectroscopic-data-for-4-hydroxybenzenesulfonamide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com